molecular formula C17H14ClF3N2O2 B2743172 1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone CAS No. 341965-76-2

1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone

Cat. No. B2743172
CAS RN: 341965-76-2
M. Wt: 370.76
InChI Key: RDDBJIWEBPSOJA-UHFFFAOYSA-N
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Description

The compound “1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone” is a complex organic molecule. It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a trifluoromethyl group, a pyridine ring, and an azetanone group. The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of a trifluoromethyl group and a pyridine ring can lead to unique reactivity patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its trifluoromethyl group and pyridine ring. These groups are known to bestow distinctive physical–chemical properties .

Scientific Research Applications

Chemistry of Rhenium-Azopyridine Compounds

This research explores the chemistry of rhenium-azopyridine compounds, focusing on the synthesis and characterization of oxo and imido complexes derived from azo ligands similar in structural complexity to the compound of interest. These complexes demonstrate significant potential for electrochemical applications, highlighting the electron-withdrawing character of azo functions relative to aldimine functions, which could be relevant to the study of similar complex molecules (Banerjee et al., 2000).

Organocatalytic Conjugate Addition

The study focuses on the organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate, emphasizing the silyl group's roles in regioselection and substrate reactivity. While not directly related to the specific compound , this research showcases the broader utility of complex organic molecules in catalytic processes, which could extend to similar compounds (Chowdhury & Ghosh, 2009).

Palladium(II) Complexes with (Se,N,Se) Ligand

This paper describes the synthesis and characterization of palladium(II) complexes using a novel (Se,N,Se) ligand, demonstrating high catalytic activity for the Heck reaction. The research could provide a foundation for understanding how similar complex molecules may be utilized in catalytic processes, potentially relevant to the compound of interest (Das et al., 2009).

'Click' Derived Triazole Ligands and Metal Complexes

This study expands the scope of 1,2,3-triazole ligands obtained through the 'Click Protocol', forming new palladium and platinum complexes. The work highlights the versatility of these ligands in metal complexation and their potential applications in various chemical processes, possibly including those relevant to the chemical compound (Schweinfurth et al., 2011).

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2/c1-16(2)9-23(15(16)24)11-3-5-12(6-4-11)25-14-13(18)7-10(8-22-14)17(19,20)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDBJIWEBPSOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone

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